Anidoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anidoxime is a compound that belongs to the class of amidoximes, which are characterized by the presence of an amino and a hydroxyimino group on the same carbon atom. Amidoximes have gained significant interest due to their ease of synthesis and their diverse applications in various fields such as coordination chemistry, materials science, and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of amidoximes, including anidoxime, typically involves the reaction of nitriles with hydroxylamine. One common method is the solvent-free synthesis under ultrasonic irradiation, which has been shown to be efficient for preparing amidoximes from aliphatic nitriles . The reaction conditions often involve the use of hydroxylamine hydrochloride and a base such as sodium carbonate.
Industrial Production Methods: Industrial production of amidoximes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Anidoxime undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often require nucleophiles and appropriate reaction conditions to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions include amides, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Anidoxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of anidoxime involves its oxidation by cytochrome P450 enzymes, leading to the formation of nitric oxide (NO). This process involves the generation of superoxide radical anions, which facilitate the conversion of this compound to its oxidized form . The nitric oxide released from this reaction can then exert various biological effects, including vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Oximes: Compounds with a hydroxyimino group attached to a carbon atom.
Amidoximes: Compounds with both an amino and a hydroxyimino group on the same carbon atom.
Comparison: Anidoxime is unique among amidoximes due to its specific structural features and reactivity. While oximes generally undergo similar types of reactions, the presence of the amino group in this compound allows for additional reactivity and applications, particularly in biological systems where it can act as a nitric oxide donor .
Eigenschaften
Molekularformel |
C21H27N3O3 |
---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |
InChI-Schlüssel |
XPHBRTNHVJSEQD-BSYVCWPDSA-N |
Isomerische SMILES |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.